![molecular formula C18H19N3O B2702120 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea CAS No. 400870-08-8](/img/structure/B2702120.png)
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea
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Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea, also known as DPU-4, is a small molecule inhibitor that has been synthesized and studied for its potential use in various scientific research applications. DPU-4 has been shown to have a mechanism of action that involves the inhibition of certain enzymes, leading to biochemical and physiological effects that may be useful in laboratory experiments.
Scientific Research Applications
- Pyrrole-containing compounds have shown promise as potential anticancer agents. Research indicates that they exhibit activity against various cancer types, including leukemia, lymphoma, and myelofibrosis .
- Pyrrole derivatives often possess antibacterial and antifungal properties. Researchers have explored their potential in combating microbial infections .
- Some pyrrole-based molecules exhibit antiprotozoal activity. These compounds may be effective against parasitic diseases caused by protozoa .
- Pyrrole-containing analogs have been investigated for their anxiolytic (anxiety-reducing) and antipsychotic properties .
- Some pyrrole derivatives act as β-adrenergic antagonists, affecting the sympathetic nervous system. These compounds may find applications in cardiovascular medicine .
- While not directly related to the compound you mentioned, another pyrrole derivative, Difluprednate , is used as an ophthalmic topical medication. It treats inflammation and pain associated with ocular surgeries and conditions.
Anticancer Properties
Antibacterial and Antifungal Activity
Antiprotozoal Effects
Anxiolytic and Antipsychotic Potential
β-Adrenergic Antagonism
Ophthalmic Applications
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methylphenyl)-1-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-14-9-11-15(12-10-14)20-18(22)21(17-8-5-13-19-17)16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFCXVXBZITGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea |
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